molecular formula C8H11NO2 B070132 2-(Aminomethyl)-5-methoxyphenol CAS No. 164515-08-6

2-(Aminomethyl)-5-methoxyphenol

Cat. No. B070132
CAS RN: 164515-08-6
M. Wt: 153.18 g/mol
InChI Key: ALHCLEQKEZOJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Aminomethyl)-5-methoxyphenol” is a derivative of phenol, which is an aromatic compound. The “2-(Aminomethyl)” part suggests the presence of an aminomethyl group (-CH2-NH2) on the second carbon of the phenol ring . The “5-methoxy” part indicates a methoxy group (-O-CH3) on the fifth carbon of the phenol ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 2-Picolylamine are usually prepared by hydrogenation of 2-cyanopyridine .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a phenol ring with an aminomethyl group attached to one carbon and a methoxy group attached to another carbon .

Scientific Research Applications

  • Synthesis and Antibacterial Activities : A study by Li-fen (2011) explored the synthesis of 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-methoxyphenol and its complexes with metals like Cu2+, Mn2+, Ni2+, Zn2+, and Co2+. It was found that the Mn2+ complexes exhibited strong antibacterial activity against Escherichia coli, suggesting potential use in antibacterial applications (W. Li-fen, 2011).

  • Thermochemistry and Hydrogen Bonds : Varfolomeev et al. (2010) conducted thermochemical, Fourier transform infrared spectroscopic, and quantum-chemical studies on methoxyphenols, including 2-methoxyphenol, to understand their intermolecular and intramolecular hydrogen bonding in condensed matter. This research contributes to the understanding of methoxyphenols as structural fragments in different antioxidants and biologically active molecules (M. Varfolomeev et al., 2010).

  • Use as Biomass Proxy : Vane and Abbott (1999) investigated methoxyphenols, including 2-methoxyphenol, as proxies for terrestrial biomass in the study of chemical changes in lignin during hydrothermal alteration. Their study focused on the closed system microscale pyrolysis of 2-methoxyphenol in the presence of water vapor, revealing insights into the behavior of lignin-derived compounds under thermal stress (C. Vane & G. Abbott, 1999).

  • Synthesis and Biological Activity Testing : Research by Rudyanto et al. (2014) involved the synthesis of 1,3-benzoxazine and aminomethyl compounds from eugenol, including aminomethyl derivatives of methoxyphenol. These compounds were tested for biological activity using brine shrimp lethality test, indicating potential for further study in bioactivity (Marcellino Rudyanto et al., 2014).

  • Schiff Base Ligands and Antimicrobial Activity : A study by Vinusha et al. (2015) focused on synthesizing imino-4-methoxyphenol thiazole derived Schiff bases and testing their antimicrobial activities against bacteria and fungi. The study provided insights into the effectiveness of these compounds in microbial growth inhibition (H. M. Vinusha et al., 2015).

properties

IUPAC Name

2-(aminomethyl)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHCLEQKEZOJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405043
Record name 2-(aminomethyl)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164515-08-6
Record name 2-(aminomethyl)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-5-methoxyphenol
Reactant of Route 2
2-(Aminomethyl)-5-methoxyphenol
Reactant of Route 3
2-(Aminomethyl)-5-methoxyphenol
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)-5-methoxyphenol
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)-5-methoxyphenol
Reactant of Route 6
Reactant of Route 6
2-(Aminomethyl)-5-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.